Methyl (R)-N-Boc-3-aminobutyrate

Description

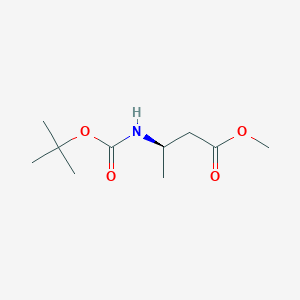

Structure

3D Structure

Properties

IUPAC Name |

methyl (3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-7(6-8(12)14-5)11-9(13)15-10(2,3)4/h7H,6H2,1-5H3,(H,11,13)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUHJJLDEYCLBFT-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(=O)OC)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00466526 | |

| Record name | Methyl (R)-N-Boc-3-aminobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00466526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159877-47-1 | |

| Record name | Methyl (R)-N-Boc-3-aminobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00466526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl (R)-N-Boc-3-aminobutyrate: A Technical Guide to Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Methyl (R)-N-Boc-3-aminobutyrate is a chiral building block of significant interest in pharmaceutical research and organic synthesis. Its unique structural features, including the presence of a Boc protecting group and a chiral center, make it a valuable intermediate in the development of novel therapeutics, particularly in the realm of peptide and protein-based drugs. This technical guide provides an in-depth overview of its synthesis, properties, and applications.

Core Properties

This compound is a derivative of the amino acid valine, featuring a methyl ester and a tert-butoxycarbonyl (Boc) protecting group on the amine.[1] This protection strategy is crucial for its application in peptide synthesis, as it allows for the selective formation of peptide bonds.[1]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. These values are compiled from various sources and may include predicted data.

| Property | Value | Source |

| CAS Number | 159877-47-1 | --INVALID-LINK-- |

| Molecular Formula | C10H19NO4 | --INVALID-LINK-- |

| Molecular Weight | 217.26 g/mol | --INVALID-LINK-- |

| Appearance | White Solid | --INVALID-LINK-- |

| Boiling Point | 302.8±25.0 °C (Predicted) | --INVALID-LINK--[1] |

| Density | 1.035±0.06 g/cm³ (Predicted) | --INVALID-LINK--[1] |

| Storage Temperature | 2-8°C | --INVALID-LINK--[1] |

| pKa | 11.77±0.46 (Predicted) | --INVALID-LINK--[1] |

Spectroscopic Data

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from (R)-3-aminobutyric acid. The first step involves the esterification of the carboxylic acid, followed by the protection of the amino group with a Boc group.

Synthesis Pathway

References

An In-depth Technical Guide to the Physicochemical Properties of Methyl (R)-N-Boc-3-aminobutyrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Methyl (R)-N-Boc-3-aminobutyrate, with the CAS Number 160269-43-2, is a derivative of (R)-3-aminobutyric acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group and the carboxylic acid is esterified with a methyl group. This compound serves as a valuable chiral intermediate in the synthesis of a variety of organic molecules.[1] Its stereodefined center and the presence of the readily cleavable Boc protecting group make it a versatile component in asymmetric synthesis, particularly in the construction of peptide and peptide-like structures.

A comprehensive characterization of its physicochemical properties is essential for process development, quality control, and ensuring reproducibility in synthetic applications. This guide summarizes the available data and provides standardized methodologies for its experimental determination.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the tables below. It is important to note that while some properties have been experimentally determined, others are based on computational predictions.

Identification

| Identifier | Value |

| Chemical Name | Methyl (R)-N-tert-butoxycarbonyl-3-aminobutyrate |

| Synonyms | Methyl (R)-3-((tert-butoxycarbonyl)amino)butanoate, (R)-3-(Boc-amino)butyric acid methyl ester |

| CAS Number | 160269-43-2 |

| Molecular Formula | C₁₀H₁₉NO₄ |

| Molecular Weight | 217.26 g/mol |

| Appearance | White powder |

Quantitative Physicochemical Data

| Property | Value | Source |

| Melting Point | N/A | [1] |

| Boiling Point | 302.8 ± 25.0 °C (Predicted) | [1] |

| Density | 1.035 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 11.77 ± 0.46 (Predicted) | [1] |

| Solubility | N/A | [1] |

| Storage Temperature | 2-8°C | [1] |

Experimental Protocols

Due to the limited availability of experimental data for certain key properties of this compound, this section provides detailed, standardized protocols for their determination.

Determination of Melting Point

The melting point is a critical indicator of purity for a solid compound. A sharp melting range typically signifies high purity, whereas a broad and depressed melting range suggests the presence of impurities.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (1-2 °C/minute) in the vicinity of the expected melting point.

-

Observation: The temperatures at which the first drop of liquid appears (onset of melting) and the last crystal disappears (completion of melting) are recorded. This range is reported as the melting point.[2][3][4]

Caption: Workflow for Melting Point Determination.

Determination of Solubility

Aqueous solubility is a crucial parameter for compounds intended for biological applications. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.

Methodology: Shake-Flask Method for Aqueous Solubility

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of purified water (or a relevant buffer system) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is centrifuged or filtered (using a filter that does not bind the compound) to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5][6][7][8]

Caption: Workflow for Shake-Flask Solubility Determination.

Spectroscopic and Chromatographic Characterization

While specific spectra for this compound are not provided in this guide, standard analytical techniques are essential for its structural confirmation and purity assessment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by identifying the chemical environment of each proton and carbon atom.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, further confirming the compound's identity.

-

Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, such as the carbonyl groups of the ester and the carbamate, and the N-H bond.

-

High-Performance Liquid Chromatography (HPLC): A primary method for determining the purity of the compound and for quantifying its concentration in solution. A chiral HPLC method would be necessary to determine the enantiomeric purity.

Caption: Logical Workflow for the Physicochemical Characterization.

Applications in Research and Development

This compound is primarily utilized as a chiral building block in organic synthesis. Its key applications include:

-

Peptide Synthesis: As a protected amino acid ester, it can be incorporated into peptide chains, leading to the synthesis of peptidomimetics and other modified peptides with potential therapeutic applications.

-

Synthesis of Chiral Pharmaceuticals: The stereocenter in the molecule makes it a valuable starting material for the asymmetric synthesis of complex drug molecules.

-

Fine Chemical Synthesis: It serves as an intermediate in the production of various fine chemicals where stereochemical control is crucial.

Conclusion

This technical guide has consolidated the available physicochemical data for this compound and provided standardized experimental protocols for the determination of its key properties. A thorough understanding and experimental verification of these properties are critical for the successful application of this chiral intermediate in research and development. The provided workflows offer a systematic approach to its characterization, ensuring data quality and consistency. As a versatile building block, a comprehensive physicochemical profile of this compound is indispensable for chemists and pharmaceutical scientists.

References

- 1. Cas 159877-47-1,Methyl(R)-N-Boc-3-aminobutyrate | lookchem [lookchem.com]

- 2. westlab.com [westlab.com]

- 3. athabascau.ca [athabascau.ca]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. who.int [who.int]

- 8. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

Methyl (R)-N-Boc-3-aminobutyrate CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Methyl (R)-N-Boc-3-aminobutyrate, a key chiral building block in pharmaceutical and peptide synthesis. This document outlines its chemical properties, molecular structure, and provides a detailed synthesis protocol and analytical methodologies.

Core Compound Information

Chemical Name: this compound CAS Number: 159877-47-1[1] Molecular Formula: C₁₀H₁₉NO₄[1] Molecular Weight: 217.26 g/mol

Molecular Structure

This compound is the methyl ester of (R)-3-aminobutanoic acid with the amino group protected by a tert-butoxycarbonyl (Boc) group. This structure confers chirality and the Boc-protecting group makes it an ideal intermediate for peptide synthesis and the creation of complex organic molecules.[2] The "(R)" designation indicates the stereochemistry at the chiral center.

Synonyms:

-

(R)-3-[[(1,1-DiMethylethoxy)carbonyl]aMino]butanoic acid Methyl ester

-

(R)-N-BOC-3-Aminobutyric acid methyl ester

-

Boc-(R)-3-AMINO-BUTYRIC ACID METHYL ESTER

-

(R)-Methyl 3-((tert-butoxycarbonyl)amino)butanoate

Physicochemical and Spectroscopic Data

Below is a summary of the known quantitative data for this compound.

| Property | Value | Source |

| CAS Number | 159877-47-1 | [1] |

| Molecular Formula | C₁₀H₁₉NO₄ | [1] |

| Molecular Weight | 217.26 g/mol | |

| Boiling Point (Predicted) | 302.8 ± 25.0 °C | [2] |

| Density (Predicted) | 1.035 ± 0.06 g/cm³ | [2] |

| Storage Temperature | 2-8°C | [2] |

Spectroscopic Data:

-

¹H NMR and ¹³C NMR: Spectral data are available and crucial for the characterization of this compound.[3][4][5] The tert-butyl group of the Boc protector typically shows a characteristic sharp singlet in the ¹H NMR spectrum.[3]

Synthesis Protocol

The following is a representative experimental protocol for the synthesis of this compound, adapted from general procedures for the synthesis of N-Boc-β³-amino acid methyl esters.[6][7] The synthesis starts from (R)-3-aminobutanoic acid.

Materials and Reagents

-

(R)-3-aminobutanoic acid

-

Methanol (MeOH), anhydrous

-

Thionyl chloride (SOCl₂)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Experimental Procedure

Step 1: Esterification of (R)-3-aminobutanoic acid [8]

-

To a solution of (R)-3-aminobutanoic acid (1.0 eq.) in anhydrous methanol, slowly add thionyl chloride (2.0-3.0 eq.) at 0°C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the solution to room temperature and remove the solvent under reduced pressure to yield methyl (R)-3-aminobutanoate hydrochloride.

Step 2: Boc-Protection of Methyl (R)-3-aminobutanoate

-

Dissolve the methyl (R)-3-aminobutanoate hydrochloride from the previous step in anhydrous dichloromethane.

-

Cool the solution to 0°C and add triethylamine (2.5 eq.) or another suitable base to neutralize the hydrochloride.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in dichloromethane.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, wash the mixture with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford pure this compound.

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: To confirm the structure, dissolve a sample in deuterated chloroform (CDCl₃). Expect signals corresponding to the methyl ester, the protons on the butyrate backbone, and the characteristic singlet for the nine protons of the Boc group.

-

¹³C NMR: Further structural confirmation can be obtained from the ¹³C NMR spectrum, which will show distinct signals for the carbonyl carbons of the ester and the Boc group, as well as the carbons of the butyrate chain and the Boc group.[5]

Chiral High-Performance Liquid Chromatography (HPLC)

To determine the enantiomeric purity of this compound, a chiral HPLC method is recommended.

-

Column: A chiral stationary phase, such as one based on a macrocyclic glycopeptide (e.g., CHIROBIOTIC T or R), is suitable for the separation of N-Boc protected amino acids.[9]

-

Mobile Phase: A typical mobile phase for reversed-phase separation would be a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium trifluoroacetate).[9]

-

Detection: UV detection at an appropriate wavelength (e.g., 210-220 nm).

Applications in Synthesis

This compound is a valuable chiral building block, primarily utilized in the synthesis of pharmaceuticals and peptides.[2] The Boc-protecting group allows for its incorporation into peptide chains using standard solid-phase peptide synthesis (SPPS) protocols.

General Workflow in Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the general workflow for incorporating a Boc-protected amino acid like this compound into a growing peptide chain on a solid support.

References

- 1. medicines4all.vcu.edu [medicines4all.vcu.edu]

- 2. lookchem.com [lookchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. rsc.org [rsc.org]

- 7. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN110683960A - Synthesis method of (R) -3-aminobutanol - Google Patents [patents.google.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

Spectroscopic Profile of Methyl (R)-N-Boc-3-aminobutyrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl (R)-N-Boc-3-aminobutyrate (CAS 159877-47-1), a key chiral building block in pharmaceutical and organic synthesis. The document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by established experimental protocols.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| ~4.0 - 4.2 | m | 1H | - | CH-N |

| 3.67 | s | 3H | - | O-CH₃ |

| ~2.5 | m | 2H | - | CH₂-C=O |

| 1.44 | s | 9H | - | C(CH₃)₃ (Boc) |

| 1.21 | d | 3H | ~6.8 | CH-CH₃ |

Note: The chemical shifts for the protons on the chiral center and the adjacent methylene group are approximate and may vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 172.1 | C=O (Ester) |

| 155.0 | C=O (Boc) |

| 79.2 | C(CH₃)₃ (Boc) |

| 51.6 | O-CH₃ |

| 43.8 | CH-N |

| 41.2 | CH₂-C=O |

| 28.4 | C(CH₃)₃ (Boc) |

| 20.5 | CH-CH₃ |

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3370 | Strong, Broad | N-H Stretch (Amide) |

| ~2970 | Medium | C-H Stretch (Aliphatic) |

| ~1735 | Strong | C=O Stretch (Ester) |

| ~1690 | Strong | C=O Stretch (Amide, Boc) |

| ~1520 | Strong | N-H Bend (Amide II) |

| ~1170 | Strong | C-O Stretch |

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 218.1 | [M+H]⁺ (Protonated Molecule) |

| 162.1 | [M-C₄H₉O]⁺ (Loss of tert-butoxy group) |

| 118.1 | [M-Boc+H]⁺ (Loss of Boc group) |

| 102.1 | [M-COOCH₃-C₄H₈]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 10-20 mg/mL in a standard 5 mm NMR tube.

¹H NMR Spectroscopy:

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-32 scans are typically sufficient.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: 0-12 ppm.

-

-

Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

¹³C NMR Spectroscopy:

-

Instrument: A high-resolution NMR spectrometer (e.g., 100 MHz or higher).

-

Parameters:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 512-2048 scans are often required due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: 0-200 ppm.

-

-

Processing: Similar to ¹H NMR, the FID is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the deuterated solvent signal.

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

-

Processing: A background spectrum of the empty sample holder is first recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. The solution is then introduced into the mass spectrometer.

Data Acquisition:

-

Instrument: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Parameters (ESI):

-

Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.

-

Mass Range: m/z 50-500.

-

Capillary Voltage: 3-4 kV.

-

Cone Voltage: 20-40 V.

-

-

Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

Enantioselective Synthesis of N-Boc-β³-Amino Acid Methyl Esters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of modern and efficient methods for the enantioselective synthesis of N-Boc-β³-amino acid methyl esters. These compounds are crucial building blocks in the development of peptidomimetics, pharmaceuticals, and other biologically active molecules due to their enhanced stability against enzymatic degradation. This document details key synthetic strategies, presents comparative quantitative data, and provides comprehensive experimental protocols.

Introduction

β³-Amino acids are structural isomers of their α-amino acid counterparts, with the amino group located on the β-carbon. This structural difference imparts unique conformational properties and resistance to proteolysis, making them valuable components in drug design. The N-Boc protecting group is widely employed for its stability and ease of removal under mild acidic conditions. This guide focuses on scalable and enantioselective methods for preparing N-Boc-β³-amino acid methyl esters, moving beyond hazardous traditional methods like the Arndt-Eistert homologation.

Key Synthetic Strategies

Several effective methods for the enantioselective synthesis of N-Boc-β³-amino acid methyl esters have been developed. The most prominent and practical approaches include:

-

Homologation from α-Amino Acids: A safe and efficient multi-step process starting from readily available α-amino acids. This method avoids the use of toxic and explosive reagents.[1][2]

-

Asymmetric Hydrogenation: The catalytic hydrogenation of prochiral enamides or β-amino ketones using chiral transition metal catalysts to induce stereoselectivity.

-

Enantioselective Mannich Reaction: The addition of a ketone-derived enolate to an N-Boc-protected imine, catalyzed by a chiral organocatalyst.

The following sections provide a detailed examination of these methodologies, including experimental protocols and performance data.

Homologation from α-Amino Acids: A Safe and Efficient Route

This strategy offers a reliable and scalable alternative to the hazardous Arndt-Eistert reaction, starting from natural or unnatural α-amino acids.[2] The overall workflow involves the conversion of an N-Boc-α-amino aldehyde to a key methyl 2-methoxy-2-alkenoate intermediate, followed by reduction, isomerization, oxidative cleavage, and final esterification.[2]

Experimental Workflow

Caption: Workflow for the homologation of α-amino acids to N-Boc-β³-amino acid methyl esters.

Quantitative Data

The following table summarizes the yields for the synthesis of various N-Boc-β³-amino acid methyl esters starting from their corresponding α-amino acids using the homologation method.

| Starting α-Amino Acid | Product (N-Boc-β³-Amino Acid Methyl Ester) | Overall Yield (%) | Reference |

| L-Phenylalanine | N-Boc- (R)-β³-homophenylalanine methyl ester | 72 | [2] |

| L-Leucine | N-Boc- (R)-β³-homoleucine methyl ester | 75 | [2] |

| L-Valine | N-Boc- (R)-β³-homovaline methyl ester | 70 | [2] |

| L-Alanine | N-Boc- (R)-β³-homoalanine methyl ester | 68 | [2] |

| L-Isoleucine | N-Boc- (R)-β³-homoisoleucine methyl ester | 73 | [2] |

| L-Methionine | N-Boc- (R)-β³-homomethionine methyl ester | 71 | [2] |

| D-Phenylalanine | N-Boc- (S)-β³-homophenylalanine methyl ester | 71 | [2] |

Detailed Experimental Protocols

General Experimental Conditions: All reactions should be conducted in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon). Solvents should be anhydrous unless otherwise specified. Commercially available reagents should be used without further purification unless noted.[3]

Step 1: Synthesis of α-Amino Acid Methyl Ester Hydrochloride [3]

-

To a solution of the desired α-amino acid (1.0 eq.) in methanol (MeOH), add thionyl chloride (SOCl₂) (3.0 eq.) dropwise at 0 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2 hours.

-

Cool the solution to room temperature and remove the solvent in vacuo to obtain the α-amino acid methyl ester hydrochloride, which is used in the next step without further purification.

Step 2: N-Boc Protection [3]

-

Dissolve the α-amino acid methyl ester hydrochloride (1.0 eq.) in a 1:1 mixture of tetrahydrofuran (THF) and water.

-

Add sodium bicarbonate (NaHCO₃) (3.0 eq.) and di-tert-butyl dicarbonate (Boc₂O) (1.0 eq.) at 0 °C.

-

Stir the mixture at room temperature for 10 hours.

-

Remove the THF in vacuo and dilute the remaining aqueous solution with water.

-

Extract the aqueous phase three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the N-Boc-α-amino acid methyl ester.

Step 3: Reduction to N-Boc-α-Amino Alcohol [3]

-

Dissolve the N-Boc-α-amino acid methyl ester (1.0 eq.) in dry THF and cool to 0 °C.

-

Add lithium borohydride (LiBH₄) (2.0-5.0 eq.) portion-wise.

-

After 30 minutes, allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction by carefully adding a saturated aqueous solution of sodium sulfate at 0 °C.

-

Remove the volatiles in vacuo, dilute with water, and extract three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the N-Boc-α-amino alcohol.

(Note: The subsequent steps involve oxidation to the aldehyde, Wittig-type reaction, DIBAL-H reduction, enol-keto isomerization, oxidative cleavage, and final methylation as described in the literature to yield the target N-Boc-β³-amino acid methyl ester.[2])

Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful, atom-economical method for establishing the stereocenter of the β-amino acid. This approach typically involves the hydrogenation of an N-acyl-β-aminoacrylate or a β-enamine ester using a chiral rhodium or ruthenium catalyst.

Reaction Pathway

Caption: General scheme for asymmetric hydrogenation to form β-amino esters.

Quantitative Data

The following table presents data for the asymmetric hydrogenation of unprotected β-enamine esters.

| Substrate (R group) | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Phenyl | Rh(COD)₂BF₄ / Ligand I | >99 | 96 | [4] |

| 4-MeO-C₆H₄ | Rh(COD)₂BF₄ / Ligand I | >99 | 97 | [4] |

| 4-F-C₆H₄ | Rh(COD)₂BF₄ / Ligand I | >99 | 96 | [4] |

| 2-Naphthyl | Rh(COD)₂BF₄ / Ligand I | >99 | 97 | [4] |

| Methyl | Rh(COD)₂BF₄ / Ligand I | >99 | 93 | [4] |

Experimental Protocol: Asymmetric Hydrogenation of a β-Enamine Ester

(A representative protocol based on similar hydrogenations)

-

In a glovebox, charge a pressure-rated vial with the chiral ligand (e.g., a Josiphos-type ligand, 0.3 mol%) and a rhodium precursor (e.g., Rh(COD)₂BF₄, 0.3 mol%).

-

Add an appropriate solvent (e.g., trifluoroethanol, TFE).

-

Add the β-enamine ester substrate (1.0 eq.).

-

Seal the vial, remove it from the glovebox, and connect it to a hydrogenation apparatus.

-

Pressurize the vessel with hydrogen gas (e.g., 100 psig) and stir the reaction at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Carefully vent the hydrogen pressure and concentrate the reaction mixture.

-

Purify the product by silica gel chromatography to obtain the N-Boc-β³-amino acid methyl ester.

Enantioselective Mannich Reaction

The Mannich reaction provides a convergent route to β-amino carbonyl compounds. In the context of this guide, it involves the reaction of an enolizable component (like a β-keto ester) with an N-Boc imine, catalyzed by a chiral catalyst.

Reaction Mechanism Overview

Caption: Simplified workflow of an enantioselective Mannich reaction.

Quantitative Data

The following table shows results for the enantioselective Mannich reaction between β-keto esters and N-Boc-protected imines.

| Imine (Ar group) | β-Keto Ester | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Phenyl | Ethyl 2-methyl-3-oxobutanoate | 1 | 95 | 92 | [5] |

| 4-MeO-C₆H₄ | Ethyl 2-methyl-3-oxobutanoate | 1 | 96 | 91 | [5] |

| 4-Cl-C₆H₄ | Ethyl 2-methyl-3-oxobutanoate | 1 | 93 | 93 | [5] |

| 2-Naphthyl | Ethyl 2-methyl-3-oxobutanoate | 3 | 90 | 90 | [5] |

| Phenyl | Ethyl benzoylacetate | 1 | 98 | 85 | [5] |

Experimental Protocol: Enantioselective Mannich Reaction

(A representative protocol)

-

To a vial containing the chiral thiourea catalyst (1-3 mol%), add the N-Boc-protected imine (1.0 eq.) and the β-keto ester (1.2 eq.).

-

Add the solvent (e.g., toluene or diethyl ether) and stir the mixture at the specified temperature (e.g., room temperature or 0 °C).

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture and purify the crude product by flash column chromatography on silica gel to yield the Mannich adduct.

-

(If necessary) The resulting adduct can be decarboxylated to afford the corresponding β-amino ketone without loss of enantiomeric purity.[5] Further reduction and esterification steps would be required to obtain the target N-Boc-β³-amino acid methyl ester.

Conclusion

The enantioselective synthesis of N-Boc-β³-amino acid methyl esters is a critical capability for researchers in drug discovery and medicinal chemistry. The methods outlined in this guide, particularly the homologation from α-amino acids, offer safe, efficient, and scalable routes to these valuable building blocks. The choice of synthetic strategy will depend on factors such as substrate scope, desired scale, and available starting materials. The provided data and protocols serve as a valuable resource for the practical implementation of these synthetic transformations.

References

- 1. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

The Strategic Role of Methyl (R)-N-Boc-3-aminobutyrate as a Chiral Building Block in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern pharmaceutical development, the demand for enantiomerically pure compounds is paramount. Chiral building blocks are fundamental to the synthesis of complex, stereochemically defined active pharmaceutical ingredients (APIs). Among these, β-amino acids and their derivatives have garnered significant attention due to their unique structural properties and their prevalence in biologically active molecules. This technical guide provides a comprehensive overview of Methyl (R)-N-Boc-3-aminobutyrate, a key chiral building block. We will delve into its synthesis, physicochemical properties, and its critical role in the construction of high-value pharmaceutical agents, with a particular focus on the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. This document aims to serve as a detailed resource, complete with experimental protocols, quantitative data, and workflow visualizations to aid researchers in leveraging this versatile molecule.

Introduction: The Significance of Chirality in Drug Design

The vast majority of biological targets, such as enzymes and receptors, are chiral. This inherent chirality dictates that the stereochemistry of a drug molecule is a critical determinant of its pharmacological activity. Often, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or, in some cases, contribute to undesirable side effects. Consequently, the ability to synthesize single-enantiomer drugs is a cornerstone of modern medicinal chemistry.

Chiral building blocks, like this compound, are enantiomerically pure compounds that serve as starting materials or key intermediates in the synthesis of complex chiral molecules. The use of such building blocks provides an efficient and reliable method for introducing a specific stereocenter into a target molecule, thereby avoiding the need for challenging chiral separations later in the synthesis.

This compound is a derivative of (R)-3-aminobutanoic acid, a non-proteinogenic β-amino acid. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amine is crucial, as it allows for the selective reaction of other functional groups within the molecule during a synthetic sequence. The methyl ester provides a readily transformable handle for further chemical modifications, such as amide bond formation.

Synthesis of this compound

The efficient and stereoretentive synthesis of this compound is critical for its utility as a chiral building block. A common and effective route starts from the commercially available and enantiopure (R)-3-aminobutyric acid. The synthesis involves two key transformations: esterification of the carboxylic acid and protection of the amine.

The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to the Boc Protecting Group

For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the choice of a suitable protecting group strategy is a critical decision that dictates the efficiency, purity, and success of the entire process. The tert-butyloxycarbonyl (Boc) protecting group, a foundational tool in solid-phase peptide synthesis (SPPS), offers a robust and reliable approach, particularly for the synthesis of long or challenging peptide sequences. This technical guide provides a comprehensive exploration of the Boc protecting group, from its core chemical principles to detailed experimental protocols and troubleshooting of common side reactions.

Core Principles of the Boc Protecting Group in Peptide Synthesis

The Boc group is an acid-labile protecting group for the α-amino group of amino acids.[1] Its stability under basic and nucleophilic conditions makes it an excellent component of an orthogonal protection strategy in peptide synthesis.[2]

Protection: The Boc group is typically introduced by reacting an amino acid with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. The amino group acts as a nucleophile, attacking one of the carbonyl carbons of (Boc)₂O.[3]

Deprotection: The removal of the Boc group is achieved through treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[4][5] This acid-catalyzed elimination reaction generates a stable tert-butyl cation, which is then scavenged to prevent unwanted side reactions.[6]

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy in SPPS is based on "graduated acid lability."[5] The temporary Nα-Boc group is removed by moderate acid (e.g., TFA), while the more permanent benzyl-based side-chain protecting groups require a much stronger acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage step.[7][8]

Quantitative Data on Boc Protection and Deprotection

The efficiency of both the introduction and removal of the Boc group is critical for the overall success of peptide synthesis. The following tables summarize key quantitative data related to these processes.

| Parameter | Condition | Typical Yield/Purity | Reference(s) |

| Boc Protection | |||

| N-Boc-L-Alanine methyl ester | (Boc)₂O, DES, 10 min | >98% | [9] |

| N-Boc-D-Alanine methyl ester | (Boc)₂O, DES, 10 min | >98% | [9] |

| N-Boc-L-Leucine methyl ester | (Boc)₂O, DES, 25 min | 68% | [9] |

| N-Boc-L-Valine methyl ester | (Boc)₂O, DES, 25 min | 63% | [9] |

| Boc Deprotection | |||

| Peptide Purity | 55% TFA/DCM, 30 min | ~9% higher purity | [10] |

| Peptide Purity | 100% TFA, 5 min | Lower purity | [10] |

| Coupling Efficiency | |||

| General Amino Acids | Standard Boc-SPPS | >99% | [11] |

| Sterically Hindered | Standard Boc-SPPS | 98-99% | [11] |

| Side-Chain Reactive | Standard Boc-SPPS | 98-99% | [11] |

Experimental Protocols

Detailed methodologies for the key steps in Boc-based peptide synthesis are provided below. These protocols are generalized and may require optimization based on the specific peptide sequence and available laboratory equipment.

Nα-Boc Protection of an Amino Acid

This protocol describes the general procedure for the protection of the α-amino group of an amino acid using di-tert-butyl dicarbonate ((Boc)₂O).

Materials:

-

Amino acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Dioxane and Water (or other suitable solvent system)

-

Sodium hydroxide (NaOH)

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the amino acid in a 1:1 mixture of dioxane and water containing one equivalent of NaOH.

-

Add 1.1 equivalents of (Boc)₂O to the solution.

-

Stir the mixture vigorously at room temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, concentrate the solution under reduced pressure to remove the dioxane.

-

Wash the remaining aqueous solution with ethyl acetate to remove any unreacted (Boc)₂O.

-

Acidify the aqueous layer to pH 2-3 with cold 1N HCl.

-

Extract the Boc-protected amino acid with ethyl acetate (3x).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the N-Boc-protected amino acid.

Solid-Phase Peptide Synthesis (SPPS) Cycle using Boc Chemistry

This protocol outlines a single cycle of amino acid addition in Boc-SPPS.

Materials:

-

Boc-protected amino acid-resin

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF)

-

Nα-Boc protected amino acid

-

Coupling agent (e.g., HBTU, HOBt)

Procedure:

-

Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.[4]

-

Deprotection:

-

Neutralization:

-

Wash the resin with a 5-10% solution of DIEA in DCM or DMF (2 x 2 minutes) to neutralize the trifluoroacetate salt of the N-terminal amine.[13]

-

Wash the resin with DCM and then DMF.

-

-

Coupling:

-

In a separate vessel, dissolve 2-4 equivalents of the next Nα-Boc protected amino acid and a suitable coupling agent (e.g., HBTU) in DMF.[4]

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Add 4-6 equivalents of DIEA to initiate the coupling reaction.[4]

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor the completion of the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates a complete reaction.[5]

-

-

Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts. The resin is now ready for the next synthesis cycle.

Final Cleavage of the Peptide from the Resin

This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the side-chain protecting groups. Caution: Anhydrous Hydrogen Fluoride (HF) is extremely toxic and corrosive and requires a specialized apparatus and trained personnel.

Materials:

-

Dried peptide-resin

-

Anhydrous Hydrogen Fluoride (HF)

-

Scavengers (e.g., anisole, p-cresol, thioanisole)

-

Cold diethyl ether

Procedure:

-

Place the dried peptide-resin in a specialized HF-resistant reaction vessel.

-

Add the appropriate scavenger cocktail. The choice of scavengers depends on the amino acid composition of the peptide. A common general-purpose cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT).[14]

-

Cool the reaction vessel to -5 to 0°C.

-

Carefully condense anhydrous HF into the vessel.

-

Stir the mixture at 0°C for 1-2 hours.[5]

-

Evaporate the HF under a vacuum.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Collect the peptide by filtration or centrifugation and wash thoroughly with cold diethyl ether to remove scavengers and cleaved protecting groups.

-

Dry the peptide under vacuum.

Visualization of Key Processes

Diagrams created using the DOT language provide a clear visual representation of the chemical transformations and workflows in Boc-based peptide synthesis.

Boc Protection and Deprotection Mechanism

Caption: Mechanism of Boc protection and deprotection.

Boc Solid-Phase Peptide Synthesis (SPPS) Workflow

Caption: Cyclical workflow of Boc-SPPS.

Decision Tree: Boc vs. Fmoc Strategy

Caption: Simplified decision tree for choosing between Boc and Fmoc strategies.

Common Side Reactions and Mitigation Strategies

A thorough understanding of potential side reactions is crucial for troubleshooting and optimizing Boc-SPPS.

| Side Reaction | Description | Mitigation Strategies | Reference(s) |

| Diketopiperazine Formation | Intramolecular cyclization of a dipeptide-resin, leading to chain termination. Common with Pro or Gly at the C-terminus. | Use of sterically hindered resins (e.g., 2-chlorotrityl chloride resin).[15] In-situ neutralization protocols.[15] | [15][16] |

| Aspartimide Formation | Intramolecular cyclization of aspartic acid residues, leading to a mixture of α- and β-peptides. | Use of additives like HOBt during coupling.[15] Employing more sterically hindered side-chain protecting groups for Asp.[15] A two-step HF cleavage procedure can also reduce this side reaction.[15] | [15][16] |

| Alkylation of Sensitive Residues | Reactive tert-butyl cations generated during deprotection can alkylate nucleophilic side chains (Trp, Met, Cys, Tyr). | Addition of scavengers (e.g., dithiothreitol, anisole, thioanisole) to the deprotection and cleavage solutions.[6][15] | [6][15] |

| Pyroglutamate Formation | Cyclization of N-terminal glutamine or glutamic acid residues. | Ensure rapid and efficient coupling of the subsequent amino acid.[15] Direct coupling of Boc-pGlu-OH if pyroglutamate is the desired N-terminus.[15] | [15] |

Conclusion

The Boc protecting group strategy remains a powerful and relevant technique in the field of peptide synthesis. Its advantages in the synthesis of long, hydrophobic, and aggregation-prone peptides are well-documented.[8][12][17] While the requirement for strong acids for final cleavage necessitates specialized equipment and careful handling, a thorough understanding of the underlying chemistry, optimization of reaction conditions, and awareness of potential side reactions can lead to the successful synthesis of high-purity peptides. For researchers and professionals in drug development, a comprehensive grasp of Boc-SPPS is essential for expanding their synthetic capabilities and tackling challenging peptide targets.

References

- 1. peptide.com [peptide.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. peptide.com [peptide.com]

- 7. benchchem.com [benchchem.com]

- 8. peptide.com [peptide.com]

- 9. researchgate.net [researchgate.net]

- 10. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. chempep.com [chempep.com]

- 17. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Significance of β³-Amino Acid Fragments in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the quest for novel therapeutic agents with enhanced efficacy, specificity, and metabolic stability is relentless. Peptides, with their high potency and selectivity, are attractive candidates, yet their application is often hampered by poor pharmacokinetic profiles, including susceptibility to proteolytic degradation. The incorporation of non-natural amino acids into peptide scaffolds has emerged as a powerful strategy to overcome these limitations. Among these, β-amino acids, and specifically β³-amino acids, have garnered significant attention. This technical guide provides an in-depth exploration of the biological significance of β³-amino acid fragments in drug discovery, detailing their unique structural properties, impact on peptide conformation, and diverse therapeutic applications.

β³-amino acids are structural isomers of α-amino acids, featuring an additional methylene group in their backbone. This seemingly subtle modification imparts profound changes in their conformational preferences, leading to the formation of stable, predictable secondary structures, such as the 14-helix.[1] This structural rigidity, coupled with inherent resistance to enzymatic degradation, makes β³-amino acid-containing peptides, or β³-peptides, highly valuable as peptidomimetics.[2][3] They offer a versatile platform for the design of molecules that can mimic or disrupt biological interactions with high affinity and specificity.

This guide will delve into the synthesis of these crucial building blocks, present quantitative data on their biological activities, and provide detailed experimental protocols for their incorporation and evaluation. Furthermore, it will visualize key signaling pathways and experimental workflows to provide a comprehensive understanding of the pivotal role of β³-amino acids in the development of next-generation therapeutics.

Conformational Properties and Structural Advantages of β³-Amino Acids

The defining characteristic of β³-amino acids is the placement of the side chain on the carbon atom adjacent to the nitrogen atom (C3). This arrangement significantly influences the torsional angles of the peptide backbone, favoring the adoption of well-defined secondary structures, most notably the 14-helix.[1] This helical conformation is stabilized by a 14-membered hydrogen-bonding ring between the C=O group of residue 'i' and the N-H group of residue 'i-2'.[4] Unlike α-helices, which often require a significant number of residues to achieve stability, β³-peptides can form stable helical structures with as few as four to six residues.[5]

This inherent propensity for stable secondary structure formation provides a rigid scaffold for the precise spatial arrangement of side chains. This is crucial for mimicking the binding epitopes of natural peptides and proteins, particularly in the context of inhibiting protein-protein interactions (PPIs).[1][6] The enhanced conformational stability of β³-peptides also contributes to their remarkable resistance to proteolytic enzymes, a major advantage over their natural α-peptide counterparts.[2][3] This increased metabolic stability translates to longer in vivo half-lives, a critical attribute for therapeutic candidates.[7][8]

Synthesis of β³-Amino Acids and Peptides

The synthesis of enantiomerically pure β³-amino acids is a cornerstone for their application in drug discovery. Various synthetic routes have been developed, with the Arndt-Eistert homologation of α-amino acids being a classical and widely used method.[9] More contemporary approaches include asymmetric conjugate additions, Mannich-type reactions, and metal-catalyzed hydrogenations.[10] The choice of synthetic strategy often depends on the desired side chain functionality and stereochemistry.

Once the β³-amino acid building blocks are obtained, they can be readily incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) techniques.[2] The most common approach is the Fmoc/tBu strategy, which allows for the stepwise assembly of the peptide chain on a solid support.[11][12]

Experimental Workflow for Solid-Phase Peptide Synthesis (SPPS) of a β³-Peptide

Therapeutic Applications and Biological Activity

The unique properties of β³-amino acids have been exploited in a wide range of therapeutic areas, leading to the development of potent and selective modulators of biological targets.

Inhibition of Protein-Protein Interactions (PPIs)

The stable helical structures of β³-peptides make them ideal scaffolds for mimicking α-helical domains involved in PPIs. This has been successfully applied to several therapeutically relevant targets:

-

p53-MDM2 Interaction: The interaction between the tumor suppressor p53 and its negative regulator MDM2 is a key target in oncology. β³-peptides have been designed to mimic the α-helical region of p53 that binds to MDM2, leading to potent inhibitors that can restore p53 function.[13]

-

BH3 Domain Mimetics: The B-cell lymphoma 2 (Bcl-2) family of proteins are crucial regulators of apoptosis, and their interactions with pro-apoptotic BH3-only proteins are critical for cell survival. β³-peptides that mimic the BH3 domain have been developed as potent inhibitors of anti-apoptotic Bcl-2 proteins like Bcl-xL, inducing apoptosis in cancer cells.[14]

-

HIV Fusion Inhibition: The fusion of HIV with host cells is mediated by the gp41 protein, which undergoes a conformational change involving the formation of a six-helix bundle. β³-peptides have been designed to target a conserved pocket on the N-terminal heptad repeat of gp41, effectively inhibiting viral fusion.[15][16]

Signaling Pathway of a β³-Peptide HIV Fusion Inhibitor

Antimicrobial Peptides

Amphiphilic β³-peptides, with cationic and hydrophobic residues segregated on opposite faces of the helix, have shown potent antimicrobial activity against a broad spectrum of bacteria, including drug-resistant strains.[4] Their mechanism of action often involves the disruption of bacterial cell membranes.[17][18] Unlike conventional antibiotics, the development of resistance to these membrane-disrupting peptides is considered less likely.

GPCR Ligands

The conformational constraints imposed by β³-amino acids have been utilized in the design of ligands for G-protein coupled receptors (GPCRs). For instance, β³-adrenergic receptor agonists, which incorporate β-amino acid-like structures, are used in the treatment of overactive bladder.[19][20] The activation of β3-adrenergic receptors in the detrusor muscle of the bladder leads to muscle relaxation and increased bladder capacity.[21][22]

Signaling Pathway of a β³-Adrenergic Receptor Agonist

Quantitative Biological Data

The following tables summarize key quantitative data for various β³-amino acid-containing molecules, highlighting their potency and selectivity across different therapeutic targets.

Table 1: Inhibition of HIV Fusion by β³-Peptides

| Compound | Target | Assay | IC₅₀ / EC₅₀ (µM) | CC₅₀ (µM) | Reference |

| βWWI-1 | gp41 | Syncytia Formation | - | 100 | [15] |

| βWXI-a | gp41 | MTT Assay | 18-19 | >150 | [15] |

| βWXI-b | gp41 | MTT Assay | >250 | >250 | [15] |

| βWXI-f | gp41 | MTT Assay | - | 31 | [15] |

Table 2: Inhibition of Protein-Protein Interactions by β³-Peptides and Mimetics

| Compound | Target | Assay | Kᵢ / Kᴅ (nM) | IC₅₀ (µM) | Reference |

| Helical α/Sulfono-γ-AA1 | MDM2 | - | 19.3 | - | [13] |

| Helical α/Sulfono-γ-AA1 | MDMX | - | 66.8 | - | [13] |

| Pyridylrhodanine 56 | Bcl-xL | Fluorescence Polarization | 3600 | - | [23] |

| Pyridylrhodanine 57 | Mcl-1 | Fluorescence Polarization | 8500 | - | [23] |

Table 3: GPCR Modulation by β-Amino Acid Derivatives

| Compound | Target | Assay | Kᵢ (nM) | Reference |

| CP608039 | Adenosine A₃ Receptor | Radioligand Binding | 5.8 | [24] |

| Peptide 53 | NTSR1 | Radioligand Binding | 8 | [7] |

| Peptide 53 | NTSR2 | Radioligand Binding | 25 | [7] |

| Peptide 54 | NTSR1 | Radioligand Binding | 6 | [7] |

| Peptide 54 | NTSR2 | Radioligand Binding | 12 | [7] |

Table 4: Pharmacokinetic Properties of β³-Amino Acid Modified Peptides

| Compound | Description | Half-life (t½) | Reference |

| Peptide 53 | Neurotensin analog with β-amino acids | 32 hours | [7] |

| Peptide 54 | Neurotensin analog with N-terminal β-arginine | > 7 days | [7] |

| Water-soluble β-heptapeptides | - | 3 and 10 hours | [8] |

Detailed Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) of a β³-Peptide (Fmoc/tBu Strategy)

This protocol outlines the manual synthesis of a β³-peptide on a Rink Amide resin, yielding a C-terminally amidated peptide.

1. Resin Preparation:

-

Swell the Rink Amide resin in dimethylformamide (DMF) for at least 1 hour in a suitable reaction vessel.[25]

2. Fmoc Deprotection:

-

Treat the resin with a 20% (v/v) solution of piperidine in DMF for 3-5 minutes.

-

Drain the solution and repeat the treatment for another 15-20 minutes.

-

Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times) to remove residual piperidine.

3. Amino Acid Coupling:

-

Prepare the coupling solution: Dissolve the Fmoc-protected β³-amino acid (3-5 equivalents relative to resin loading), O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate (HBTU) (3-5 eq.), and 1-Hydroxybenzotriazole (HOBt) (3-5 eq.) in DMF.

-

Add N,N-Diisopropylethylamine (DIEA) (6-10 eq.) to the solution and immediately add it to the resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction for completion using a ninhydrin test.

-

Wash the resin with DMF (5 times) and DCM (3 times).

4. Chain Elongation:

-

Repeat steps 2 and 3 for each subsequent α- or β³-amino acid in the sequence.

5. Cleavage and Deprotection:

-

After the final Fmoc deprotection, wash the resin with DCM and dry it under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water) for 2-3 hours at room temperature.[26]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

6. Peptide Precipitation and Purification:

-

Precipitate the crude peptide from the filtrate by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture) and lyophilize.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

7. Analysis:

-

Confirm the identity and purity of the final peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.[26]

General Assay for Determining Biological Activity: Fluorescence Polarization Assay for PPI Inhibition

This assay is commonly used to measure the ability of a compound to disrupt a protein-protein interaction.

1. Principle:

-

A small, fluorescently labeled peptide (the probe) that binds to a larger protein will have a high fluorescence polarization (FP) value due to its slow tumbling in solution.

-

When an unlabeled inhibitor competes with the probe for binding to the protein, the probe is displaced, tumbles more rapidly, and the FP value decreases.

2. Materials:

-

Target protein (e.g., Bcl-xL)

-

Fluorescently labeled peptide probe (e.g., FITC-labeled Bak BH3 peptide)

-

β³-peptide inhibitor

-

Assay buffer (e.g., phosphate-buffered saline with a small amount of surfactant)

-

Microplate reader with FP capabilities

3. Procedure:

-

Prepare a serial dilution of the β³-peptide inhibitor in the assay buffer.

-

In a microplate, add the target protein, the fluorescently labeled probe (at a fixed concentration), and the diluted inhibitor.

-

Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization of each well using the microplate reader.

-

Plot the FP values against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

β³-amino acid fragments represent a powerful and versatile tool in the drug discoverer's arsenal. Their unique conformational properties, leading to stable and predictable secondary structures, combined with their inherent resistance to proteolysis, address key limitations of traditional peptide-based therapeutics. The ability to rationally design β³-peptides that can effectively mimic or disrupt protein-protein interactions has opened up new avenues for targeting challenging disease pathways, particularly in oncology and infectious diseases. Furthermore, their application in modulating GPCR activity demonstrates their broader potential in medicinal chemistry. As synthetic methodologies continue to advance and our understanding of their structure-activity relationships deepens, β³-amino acid-containing molecules are poised to make a significant and lasting impact on the development of novel, more effective, and more durable therapeutic agents.

References

- 1. β-Peptides as inhibitors of protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Beta-peptidic peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An α‐Helix‐Mimicking 12,13‐Helix: Designed α/β/γ‐Foldamers as Selective Inhibitors of Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. How to Enhance the Pharmacokinetic Stability of Peptides? - Creative Peptides [creative-peptides.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chemistry.illinois.edu [chemistry.illinois.edu]

- 11. chemistry.du.ac.in [chemistry.du.ac.in]

- 12. bachem.com [bachem.com]

- 13. Frontiers | Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions [frontiersin.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Identification of a β3-Peptide HIV Fusion Inhibitor with Improved Potency in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A Review of Antimicrobial Peptides: Structure, Mechanism of Action, and Molecular Optimization Strategies | MDPI [mdpi.com]

- 19. Beta3-adrenergic agonist - Wikipedia [en.wikipedia.org]

- 20. droracle.ai [droracle.ai]

- 21. On the Site and Mechanism of Action of β3-Adrenoceptor Agonists in the Bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 22. droracle.ai [droracle.ai]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. chem.uci.edu [chem.uci.edu]

- 26. rsc.org [rsc.org]

An In-depth Technical Guide on the Initial Investigations into the Reactivity of Methyl (R)-N-Boc-3-aminobutyrate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl (R)-N-Boc-3-aminobutyrate is a pivotal chiral building block in the synthesis of a variety of pharmaceutical compounds and complex organic molecules.[1] Its stereochemical integrity and the presence of two distinct functional groups—a protected amine and a methyl ester—make it a versatile synthon for asymmetric synthesis. This technical guide provides an in-depth analysis of the fundamental reactivity of this compound, focusing on three primary transformations: the deprotection of the tert-butoxycarbonyl (Boc) group, amide bond formation, and the reduction of the methyl ester. Detailed experimental protocols, quantitative data, and logical workflow diagrams are presented to facilitate its application in research and development.

Introduction

β-amino acids and their derivatives are crucial structural motifs in medicinal chemistry, often imparting unique conformational constraints and enhanced metabolic stability to peptide-based therapeutics. This compound, a derivative of (R)-3-aminobutyric acid, serves as a valuable precursor in the synthesis of numerous chiral compounds, including key intermediates for antiviral and anticancer agents.[2] The Boc protecting group offers robust protection of the amine functionality under a wide range of reaction conditions, yet it can be readily removed under acidic conditions, allowing for subsequent synthetic manipulations.[1] This guide aims to provide a comprehensive overview of the key chemical transformations involving this versatile building block.

Core Reactivity Profile

The reactivity of this compound is primarily centered around its two functional groups: the N-Boc protected amine and the methyl ester. The principal reactions investigated are:

-

N-Boc Deprotection: Removal of the Boc group to liberate the free amine.

-

Amide Bond Formation: Coupling of the carboxylic acid derived from the hydrolysis of the methyl ester with various amines.

-

Ester Reduction: Reduction of the methyl ester to the corresponding primary alcohol, yielding (R)-N-Boc-3-amino-1-butanol.

These transformations are fundamental to the utility of this compound as a chiral synthon.

Quantitative Data on Key Reactions

The efficiency of the key reactions of this compound is summarized below. The data is compiled from studies on analogous N-Boc protected β-amino esters to provide a predictive framework for reaction outcomes.

| Reaction | Reagents and Conditions | Substrate | Product | Yield (%) | Reference |

| N-Boc Deprotection | 4M HCl in Dioxane, 0°C to RT | N-Boc protected amino ester | Amino ester hydrochloride | >95% | General Literature |

| N-Boc Deprotection | 20% TFA in Dichloromethane, 0°C to RT | N-Boc protected amino ester | Amino ester trifluoroacetate | Variable, substrate dependent | General Literature |

| Amide Coupling | HATU, DIPEA, DMF, RT | N-Boc-(R)-3-aminobutyric acid | N-acylated product | >90% | General Literature |

| Amide Coupling | PyBOP, DIPEA, DMF, RT | N-Boc-(R)-3-aminobutyric acid | N-acylated product | 80-95% | General Literature |

| Ester Reduction | LiAlH₄, THF, 0°C to RT | This compound | (R)-N-Boc-3-amino-1-butanol | ~90% | Inferred from similar reductions |

Experimental Protocols

Detailed methodologies for the principal reactions of this compound are provided below.

N-Boc Deprotection under Acidic Conditions

Objective: To remove the Boc protecting group to yield the corresponding amine salt.

Materials:

-

This compound

-

4M HCl in Dioxane

-

Dichloromethane (DCM)

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM in a round-bottom flask.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add 4M HCl in dioxane (5.0 eq) to the stirred solution.

-

Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Add diethyl ether to the residue to precipitate the hydrochloride salt.

-

Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.

Amide Bond Formation via HATU Coupling

Objective: To couple the corresponding carboxylic acid with a primary amine.

Note: This protocol assumes prior hydrolysis of the methyl ester of this compound to the corresponding carboxylic acid.

Materials:

-

N-Boc-(R)-3-aminobutyric acid

-

Primary amine (1.0 eq)

-

HATU (1.1 eq)

-

Diisopropylethylamine (DIPEA) (2.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve N-Boc-(R)-3-aminobutyric acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

-

Add DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.

-

Add the primary amine (1.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 2-6 hours, monitoring progress by TLC.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Reduction of the Methyl Ester with LiAlH₄

Objective: To reduce the methyl ester to a primary alcohol.

Materials:

-

This compound

-

Lithium aluminum hydride (LiAlH₄) (1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Sodium sulfate decahydrate

Procedure:

-

To a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous THF at 0°C in a round-bottom flask, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture to 0°C and quench by the slow, sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

-

Stir the resulting mixture at room temperature for 30 minutes.

-

Filter the mixture through a pad of Celite and wash the filter cake with THF.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify by silica gel column chromatography if necessary.

Mandatory Visualizations

Synthetic Pathway to a Key Chiral Intermediate

The following diagram illustrates a common synthetic application of this compound in the preparation of (R)-3-amino-1-butanol, a key intermediate in the synthesis of various pharmaceuticals.[3]

Experimental Workflow for Amide Coupling

This diagram outlines the general laboratory workflow for the amide bond formation reaction.

Logical Relationships in Reactivity

This diagram illustrates the logical relationship between the functional groups of this compound and its primary reaction pathways.

Conclusion

This compound is a highly valuable and versatile chiral building block with a predictable reactivity profile. The ability to selectively manipulate the N-Boc protected amine and the methyl ester functional groups through deprotection, amide coupling, and reduction allows for its incorporation into a wide array of complex molecular architectures. The experimental protocols and workflow diagrams provided in this guide serve as a foundational resource for chemists engaged in pharmaceutical synthesis and the development of novel chiral molecules. Further investigation into the diastereoselective reactions at the carbon alpha to the ester will undoubtedly uncover even greater synthetic potential for this important chiral synthon.

References

Methodological & Application

Application Notes and Protocols for Methyl (R)-N-Boc-3-aminobutyrate in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl (R)-N-Boc-3-aminobutyrate is a chiral building block utilized in the synthesis of peptides with modified backbones.[1] The incorporation of β-amino acids, such as 3-aminobutyric acid, can impart unique structural and functional properties to peptides, including increased proteolytic stability and the ability to form novel secondary structures.[2][3][4] These characteristics make β-peptide-containing analogues promising candidates for various therapeutic applications, including antimicrobial agents, G-protein-coupled receptor (GPCR) ligands, and inhibitors of protein-protein interactions.[2][3][5]

This document provides detailed protocols and application notes for the use of this compound in solid-phase peptide synthesis (SPPS) utilizing tert-butyloxycarbonyl (Boc) chemistry.

Data Presentation

The efficiency of incorporating this compound into a peptide sequence is critical for the successful synthesis of the target molecule. The following tables provide representative quantitative data for the key steps in the synthesis process. Please note that these values are illustrative and can vary depending on the specific peptide sequence, resin, and coupling reagents used.

Table 1: Coupling Efficiency of this compound

| Coupling Reagent | Activation Time (min) | Coupling Time (hr) | Coupling Efficiency (%) | Notes |

| HBTU/DIEA | 2 | 4 | >98 | Standard and efficient method for most couplings. |

| HATU/DIEA | 2 | 2 | >99 | Highly efficient, especially for sterically hindered couplings.[6] |

| DIC/HOBt | 10 | 6 | ~97 | Cost-effective but may be slower and slightly less efficient for hindered amino acids. |

| PyBOP/DIEA | 5 | 4 | >98 | Effective phosphonium-based reagent. |

Table 2: Boc Deprotection Efficiency

| Deprotection Reagent | Reaction Time (min) | Deprotection Efficiency (%) | Notes |

| 50% TFA in DCM | 30 | >99 | Standard condition for Boc removal.[7] |

| 100% TFA | 5 | >99 | Faster deprotection, but may increase risk of side reactions with sensitive residues. |

Table 3: Overall Synthesis Purity

| Peptide Length | Purification Method | Final Purity (%) |

| 5-mer | RP-HPLC | >98 |

| 10-mer | RP-HPLC | >95 |

| 15-mer | RP-HPLC | >90 |

Experimental Protocols

The following are detailed protocols for the incorporation of this compound into a peptide chain using manual Boc-SPPS. These protocols are based on a 0.1 mmol synthesis scale.

Protocol 1: Resin Swelling and Preparation

-

Place 0.1 mmol of the desired resin (e.g., pre-loaded Wang resin or Merrifield resin) in a reaction vessel.

-

Add 5 mL of dichloromethane (DCM) and allow the resin to swell for 30 minutes at room temperature with gentle agitation.

-

Drain the DCM.

-

Wash the resin three times with 5 mL of N,N-dimethylformamide (DMF).

Protocol 2: Boc Deprotection

-

Add 5 mL of a 50% solution of trifluoroacetic acid (TFA) in DCM to the resin.[7]

-

Agitate the mixture for 2 minutes at room temperature and drain the solution.

-

Add another 5 mL of 50% TFA in DCM and agitate for 30 minutes.

-

Drain the deprotection solution.

-

Wash the resin with 5 mL of DCM (3 times).

-

Wash the resin with 5 mL of isopropanol (2 times).

-

Wash the resin with 5 mL of DCM (3 times).

Protocol 3: Neutralization

-

Add 5 mL of a 10% solution of N,N-diisopropylethylamine (DIEA) in DCM to the resin.

-

Agitate for 2 minutes and drain.

-

Repeat the neutralization step.

-

Wash the resin with 5 mL of DCM (3 times).

-

Perform a Kaiser test to confirm the presence of a free primary amine. A positive result is indicated by a blue color.

Protocol 4: Coupling of this compound

This protocol uses HBTU/DIEA as the coupling reagents.

-

In a separate vial, dissolve 0.3 mmol (3 equivalents) of this compound and 0.3 mmol (3 equivalents) of HBTU in 2 mL of DMF.

-

Add 0.6 mmol (6 equivalents) of DIEA to the solution and vortex for 2 minutes to pre-activate the amino acid.

-

Immediately add the activated amino acid solution to the neutralized resin.

-

Agitate the reaction mixture for 4 hours at room temperature.

-

Drain the coupling solution.

-

Wash the resin with 5 mL of DMF (3 times).

-

Wash the resin with 5 mL of DCM (3 times).

-

Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow color) indicates a complete reaction. If the test is positive, a second coupling may be necessary.

Protocol 5: Peptide Cleavage from Wang Resin

This protocol is for cleaving the final peptide from Wang resin while simultaneously removing acid-labile side-chain protecting groups.

-

Wash the final peptide-resin with DCM and dry under vacuum for at least 1 hour.

-

Prepare a cleavage cocktail. For a standard peptide, a mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) is commonly used.

-

Add 5 mL of the cleavage cocktail to the dried resin.

-

Agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with an additional 1-2 mL of TFA.

-

Combine the filtrates and precipitate the peptide by adding 40-50 mL of cold diethyl ether.

-

Centrifuge the mixture to pellet the precipitated peptide.

-